molecular formula C8H7BrN2O2 B6210830 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1388041-64-2

6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B6210830
CAS RN: 1388041-64-2
M. Wt: 243.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (6-BMO-2,3-DHBz) is a heterocyclic compound of the benzodiazepine family. It is a versatile organic compound that has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery. The compound has been studied for its potential therapeutic applications, such as for the treatment of anxiety, depression, and insomnia. In addition, 6-BMO-2,3-DHBz has been used as a reagent in organic synthesis and as a starting material for the synthesis of other benzodiazepines.

Scientific Research Applications

6-BMO-2,3-DHBz has been studied extensively for its potential therapeutic applications. It has been shown to possess anxiolytic, antidepressant, and sedative properties in pre-clinical studies. In addition, the compound has been studied for its potential use as a treatment for insomnia, epilepsy, and addiction. 6-BMO-2,3-DHBz has also been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 6-BMO-2,3-DHBz is thought to involve the activation of the GABA-A receptor, which is a receptor for the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor leads to the inhibition of neuronal excitability, which is thought to be responsible for the anxiolytic, antidepressant, and sedative properties of 6-BMO-2,3-DHBz.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-BMO-2,3-DHBz have been studied extensively. The compound has been shown to produce anxiolytic, antidepressant, and sedative effects in pre-clinical studies. In addition, 6-BMO-2,3-DHBz has been shown to produce anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-BMO-2,3-DHBz in laboratory experiments include its availability and low cost. The compound is commercially available and is relatively inexpensive. In addition, 6-BMO-2,3-DHBz is relatively stable and can be stored for long periods of time. The main limitation of using 6-BMO-2,3-DHBz in laboratory experiments is its potential toxicity. The compound has been shown to produce toxic effects in animal models and should be used with caution.

Future Directions

The potential applications of 6-BMO-2,3-DHBz are vast and there are many possible future directions for research. These include further studies on the compound’s therapeutic potential, such as for the treatment of anxiety, depression, and insomnia. In addition, further research into the compound’s anti-inflammatory and analgesic effects is warranted. Further studies on the compound’s mechanism of action and its potential toxicity are also needed. Finally, further research into the use of 6-BMO-2,3-DHBz in organic synthesis and drug discovery is needed.

Synthesis Methods

The synthesis of 6-BMO-2,3-DHBz typically begins with the reaction of 4-methoxybenzaldehyde with bromine in the presence of sodium hydroxide. This reaction produces the benzodiazepine intermediate, 6-bromo-4-methoxy-1H-1,3-benzodiazol-2-one, which is then reacted with sodium hydroxide to form the final product, 6-BMO-2,3-DHBz.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the bromination of 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one followed by the methylation of the resulting intermediate.", "Starting Materials": [ "4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one", "Bromine", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in methanol (10 mL) and add sodium hydride (0.2 g) with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 8: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 10: Recrystallize the white solid from ethanol to obtain 6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one as a white crystalline solid (yield: 70-80%)." ] }

CAS RN

1388041-64-2

Product Name

6-bromo-4-methoxy-2,3-dihydro-1H-1,3-benzodiazol-2-one

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.